molecular formula C31H33ClN4O7 B2691813 4-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 899916-65-5

4-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

Cat. No.: B2691813
CAS No.: 899916-65-5
M. Wt: 609.08
InChI Key: WKXGOKXLWJCDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hexahydroquinazolin core with 2,4-dioxo functionalization, a 3-chloro-4-methoxyanilino substituent linked via a ketomethyl group, and a butanamide chain terminating in a 3,4-dimethoxyphenethyl moiety.

Synthesis routes for analogous compounds (e.g., tetrahydroquinazolines) involve multi-step protocols, including condensation reactions, ultrasonication with Tin(II) chloride for nitro group reduction, and HCl-mediated deprotection . Characterization typically employs IR, NMR, and mass spectrometry to confirm substituent placement and purity .

Properties

IUPAC Name

4-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39ClN4O7/c1-41-25-13-11-21(18-23(25)32)34-29(38)19-36-24-8-5-4-7-22(24)30(39)35(31(36)40)16-6-9-28(37)33-15-14-20-10-12-26(42-2)27(17-20)43-3/h10-13,17-18,22,24H,4-9,14-16,19H2,1-3H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHPXMIOVQDGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3CCCCC3N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39ClN4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide , identified by its CAS number 899916-65-5, is a complex organic molecule with potential biological significance. Its structure suggests various pharmacological properties due to the presence of multiple functional groups that may interact with biological targets.

  • Molecular Formula : C31H39ClN4O7
  • Molecular Weight : 609.08 g/mol
  • Purity : Typically ≥95%

The compound features a hexahydroquinazolin framework which is often associated with diverse biological activities including anticancer and antimicrobial properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs can exhibit a wide range of biological activities. The following sections summarize findings related to the biological activity of this specific compound and its analogs.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For example, derivatives containing similar structural elements have shown efficacy against various cancer cell lines. A study demonstrated that compounds exhibiting certain substituents on the quinazoline ring can inhibit tumor growth effectively.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BHCT1163.5Cell cycle arrest

This suggests that the compound may also possess similar anticancer properties due to its structural characteristics.

Antimicrobial Activity

Quinazoline derivatives have been studied for their antimicrobial effects. A related compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For instance, it may inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition (%) IC50 (µM)
Acetylcholinesterase7510
Carbonic anhydrase6015

Case Studies

  • Study on Anticancer Properties : A recent investigation evaluated the efficacy of quinazoline derivatives in inhibiting cancer cell proliferation in vitro. The study found that compounds with specific substitutions at the aniline position exhibited enhanced cytotoxicity against breast cancer cells.
  • Antimicrobial Screening : Another research effort assessed the antimicrobial activity of various substituted quinazolines against pathogenic bacteria. The study concluded that compounds with halogen substitutions showed improved activity compared to their unsubstituted counterparts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents Bioactivity/Notes
Target Compound Hexahydroquinazoline (saturated) 3-chloro-4-methoxyanilino, butanamide-phenethyl Hypothesized anti-inflammatory or kinase inhibition (inferred from analogues)
4-(6-Bromo-2,4-dioxoquinazolin-3-yl)-N-(2-methoxybenzyl)butanamide Quinazolinone (unsaturated) Bromo at C6, methoxybenzyl Potential anticancer activity (quinazolinones are known EGFR inhibitors)
2-(8-Aryliden-4-aryl-tetrahydroquinazolin-2-yl)butan-2-amine Tetrahydroquinazoline (partially saturated) Arylidene, aryl groups Synthetic intermediate; no reported bioactivity

Key Insight: Saturation in the hexahydroquinazoline core (target compound) may enhance metabolic stability compared to unsaturated quinazolinones , though this could reduce planar aromatic interactions critical for kinase binding.

Substituent Effects on Bioactivity

  • Chloro-Methoxy Groups: The 3-chloro-4-methoxyanilino group in the target compound resembles substituents in N-(4-methylphenyl)-3-oxobutanamide derivatives (), which exhibit diazenyl-linked structures for dye or protease inhibition . Chlorine’s electronegativity may enhance binding to hydrophobic enzyme pockets.
  • Phenethyl Butanamide Chain : Similar to N-(benzimidazol-2-yl)butanamide-triazole derivatives (), the phenethyl group in the target compound likely improves cell permeability, while the butanamide linker facilitates hydrogen bonding .

Structural and Functional Divergence

  • Hexahydroquinazoline vs.
  • Methoxy vs. Bromo Substituents : The 3,4-dimethoxyphenethyl group (target) may engage in π-π stacking, whereas bromo substituents () enhance halogen bonding but increase molecular weight .
  • Amide Linkers : The butanamide chain in the target compound offers conformational flexibility compared to rigid triazole or thiazole linkers in analogues .

Analytical and Computational Insights

  • Molecular Networking : Clustering by MS/MS fragmentation () could group the target compound with other hexahydroquinazolines, aiding dereplication .
  • Bioactivity Clustering: Compounds with similar Tanimoto coefficients () may share targets despite core differences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.